molecular formula C17H17F2NO4S B2648914 Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-16-4

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate

Cat. No.: B2648914
CAS No.: 866010-16-4
M. Wt: 369.38
InChI Key: SQLYVAVMNOYUBQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate is an organic compound with the molecular formula C17H17F2NO4S It is characterized by the presence of a difluorobenzyl group, a methylsulfonyl group, and an ethyl ester of benzenecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the difluorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain proteins, while the methylsulfonyl group can modulate the compound’s reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate can be compared with similar compounds such as:

  • Ethyl 2-[(3,4-dichlorobenzyl)(methylsulfonyl)amino]benzenecarboxylate
  • Ethyl 2-[(3,4-dimethylbenzyl)(methylsulfonyl)amino]benzenecarboxylate

These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different substituents can significantly impact the compound’s chemical properties, reactivity, and biological activity. This compound is unique due to the presence of fluorine atoms, which can enhance its stability and binding affinity in biological systems.

Properties

IUPAC Name

ethyl 2-[(3,4-difluorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c1-3-24-17(21)13-6-4-5-7-16(13)20(25(2,22)23)11-12-8-9-14(18)15(19)10-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLYVAVMNOYUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(CC2=CC(=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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